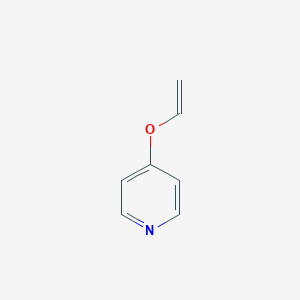

4-Ethenoxypyridine

Description

Structure

3D Structure

Properties

CAS No. |

112342-76-4 |

|---|---|

Molecular Formula |

C7H7NO |

Molecular Weight |

121.14 g/mol |

IUPAC Name |

4-ethenoxypyridine |

InChI |

InChI=1S/C7H7NO/c1-2-9-7-3-5-8-6-4-7/h2-6H,1H2 |

InChI Key |

DSYVTPLSTSHKKM-UHFFFAOYSA-N |

SMILES |

C=COC1=CC=NC=C1 |

Canonical SMILES |

C=COC1=CC=NC=C1 |

Synonyms |

Pyridine, 4-(ethenyloxy)- (9CI) |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 4 Ethenoxypyridine

Influence of the Ethenoxy Group on Pyridine (B92270) Ring Reactivity

The presence of the ethenoxy group at the 4-position of the pyridine ring introduces distinct electronic and steric characteristics that modulate its reactivity compared to unsubstituted pyridine.

Electronic Effects and Resonance Stabilization

The ethenoxy group at the 4-position of the pyridine ring exerts a significant influence on the electronic properties of the molecule. The oxygen atom of the ethenoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring through resonance. This electron-donating effect increases the electron density of the aromatic system. nih.gov

The nitrogen atom in the pyridine ring is electronegative, which typically makes the ring electron-deficient compared to benzene. pearson.comwikipedia.org However, the electron-donating nature of the 4-ethenoxy group counteracts this effect to some extent, influencing the molecule's reactivity in various chemical transformations. nih.gov The resonance structures illustrate the delocalization of electron density, which can stabilize intermediates formed during chemical reactions.

The increased electron density, particularly at the nitrogen atom, can enhance the basicity of the pyridine ring and its ability to coordinate with metal ions. nih.gov Studies on related 4-substituted pyridine ligands have shown that electron-donating groups generally increase the electron density around a coordinated metal center. nih.gov

Steric Hindrance Considerations

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site, which can impede a chemical reaction. unacademy.comyoutube.comnumberanalytics.com The size and conformation of the ethenoxy group can influence the approach of reactants to the pyridine ring or the nitrogen atom. numberanalytics.comnumberanalytics.com

While the ethenoxy group is not exceptionally bulky, its presence can still create steric hindrance that affects reaction rates and pathways. unacademy.com The degree of steric hindrance can impact the accessibility of the nitrogen's lone pair for reactions like alkylation or protonation. ksu.edu.sa Furthermore, in reactions involving the pyridine ring itself, such as substitutions, the ethenoxy group's spatial orientation can influence the regioselectivity of the reaction. numberanalytics.com The slowing of chemical reactions due to the presence of steric bulk is a well-established principle in organic chemistry. unacademy.com

Examination of Specific Reaction Pathways

The unique electronic and steric properties of 4-ethenoxypyridine open up several specific reaction pathways, including nucleophilic reactions, hydrohalogenation, and cycloadditions.

Nucleophilic Reactions Involving 4-Ethenoxypyridine

Nucleophilic substitution reactions involve the attack of a nucleophile, an electron-rich species, on an electron-deficient center. savemyexams.commasterorganicchemistry.com In the context of 4-ethenoxypyridine, the pyridine nitrogen can act as a nucleophile, reacting with electrophiles such as alkyl halides. wikipedia.org The electron-donating nature of the ethenoxy group enhances the nucleophilicity of the nitrogen atom. nih.gov

Conversely, the pyridine ring itself, being somewhat electron-deficient due to the nitrogen heteroatom, can be susceptible to nucleophilic attack, although this is less common than for pyridinium (B92312) salts. pearson.comwikipedia.org The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. rammohancollege.ac.in

Table 1: Examples of Nucleophiles savemyexams.com

| Type | Examples |

| Neutral | H₂O (water), NH₃ (ammonia), ROH (alcohols), RNH₂ (amines) |

| Charged | OH⁻ (hydroxide), CN⁻ (cyanide), Cl⁻ (chloride), R⁻ (carbanions) |

Hydrohalogenation Reactions

Hydrohalogenation is the electrophilic addition of hydrogen halides (like HCl or HBr) to alkenes. wikipedia.orgpressbooks.pub The ethenoxy group of 4-ethenoxypyridine contains a carbon-carbon double bond, making it susceptible to this type of reaction. youtube.com

According to Markovnikov's rule, in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. wikipedia.orgyoutube.com The reaction proceeds through a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the addition. pressbooks.pubyoutube.com In some cases, the presence of peroxides can lead to an anti-Markovnikov addition, particularly with HBr. wikipedia.org

Table 2: Hydrohalogenation of an Alkene

| Reactants | Conditions | Major Product | Regioselectivity |

| Alkene + HX | Standard | Alkyl Halide | Markovnikov |

| Alkene + HBr | Peroxides | Alkyl Halide | Anti-Markovnikov |

Cycloaddition Reactions, including Azide-Alkyne Cycloaddition (Click Chemistry)

Cycloaddition reactions are powerful synthetic tools for forming cyclic compounds. numberanalytics.comnumberanalytics.com The double bond of the ethenoxy group in 4-ethenoxypyridine can potentially participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] dipolar cycloadditions. numberanalytics.comnih.govmdpi.com

A particularly relevant and widely used cycloaddition is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often referred to as "click chemistry" when catalyzed by copper(I). organic-chemistry.orgwikipedia.orgnih.gov This reaction is known for its high yield, broad scope, and formation of a single regioisomer. organic-chemistry.orgresearchgate.net While the ethenoxy group is an alkene, not an alkyne, this section highlights a key class of cycloaddition reactions. The copper-catalyzed version (CuAAC) specifically yields 1,4-disubstituted 1,2,3-triazoles, whereas the ruthenium-catalyzed variant (RuAAC) gives the 1,5-regioisomer. wikipedia.orgresearchgate.net The thermal reaction often produces a mixture of both regioisomers. organic-chemistry.orgwikipedia.org

Table 3: Comparison of Azide-Alkyne Cycloaddition Methods organic-chemistry.orgwikipedia.orgresearchgate.net

| Method | Catalyst | Product Regioselectivity | Conditions |

| Thermal Huisgen Cycloaddition | None | Mixture of 1,4- and 1,5-isomers | Elevated temperatures |

| CuAAC (Click Chemistry) | Copper(I) | 1,4-disubstituted triazole | Room temperature, often in aqueous solution |

| RuAAC | Ruthenium | 1,5-disubstituted triazole | Can be used with internal alkynes |

Oxidation Pathways (e.g., Formation of Pyridinecarboxaldehydes)

The oxidation of 4-ethenoxypyridine, particularly the cleavage of the vinyl ether's C=C double bond, can lead to the formation of pyridine-derived carbonyl compounds. A primary method for this transformation is ozonolysis.

Ozonolysis:

Ozonolysis involves the reaction of 4-ethenoxypyridine with ozone (O₃), followed by a workup step. The ozone initially adds across the double bond to form an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide determines the final products.

Reductive Workup: Treatment of the ozonide with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield 4-pyridone and formaldehyde (B43269). The 4-pyridone exists in equilibrium with its tautomer, 4-hydroxypyridine (B47283), which can then be oxidized to a pyridinecarboxaldehyde under specific conditions.

Oxidative Workup: If the ozonide is treated with an oxidizing agent like hydrogen peroxide (H₂O₂), the formaldehyde fragment is oxidized to formic acid, and the pyridine fragment would likely lead to the formation of 4-hydroxypyridine or its decomposition products.

Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions can also cleave the double bond, though this may also lead to over-oxidation and degradation of the pyridine ring.

Reduction Pathways (e.g., Formation of Ethylpyridines)

The reduction of 4-ethenoxypyridine can target either the vinyl group or the pyridine ring, depending on the reaction conditions.

Catalytic Hydrogenation:

The most common method for reducing the vinyl group is catalytic hydrogenation.

Reduction of the Vinyl Group: In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, and a hydrogen source (H₂ gas), the C=C double bond of the vinyl group is selectively reduced to a single bond. This reaction proceeds readily under mild conditions to form 4-ethoxypyridine.

Reduction of the Pyridine Ring: More forceful conditions, such as higher pressures and temperatures, or the use of more active catalysts like rhodium on alumina (B75360) (Rh/Al₂O₃), can lead to the reduction of the pyridine ring itself to form 4-ethoxypiperidine.

Complete reduction of both the vinyl group and the pyridine ring would yield 4-ethylpiperidine, though this would require carefully controlled, and likely harsh, reaction conditions.

Electrophilic Substitution Reactions on the Aromatic Core

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. gcwgandhinagar.comuoanbar.edu.iq Furthermore, in acidic conditions required for many electrophilic substitution reactions, the nitrogen atom is protonated, forming a pyridinium ion, which is even more strongly deactivated. uoanbar.edu.iq

However, the 4-ethoxy group is an activating, ortho, para-directing group. In 4-ethenoxypyridine, this activating effect competes with the deactivating effect of the ring nitrogen. The substitution will preferentially occur at the positions ortho to the ethoxy group (C-3 and C-5) as these positions are most activated by the oxygen's lone pair donation and are less deactivated by the ring nitrogen compared to the C-2 and C-6 positions.

To facilitate electrophilic substitution, the pyridine can be converted to its N-oxide. gcwgandhinagar.comquimicaorganica.org The N-oxide group is electron-donating by resonance, activating the 4-position for electrophilic attack. quimicaorganica.org After the substitution reaction, the N-oxide can be reduced back to the pyridine.

Examples of Electrophilic Substitution Reactions:

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ (under forcing conditions) | 3-Nitro-4-ethenoxypyridine |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ (under forcing conditions) | 3-Bromo-4-ethenoxypyridine or 3-Chloro-4-ethenoxypyridine |

| Sulfonation | SO₃/H₂SO₄ (fuming sulfuric acid) | 4-Ethenoxypyridine-3-sulfonic acid |

Mechanistic Elucidation and Kinetic Studies

The most extensively studied reaction of vinyl ethers, and by analogy 4-ethenoxypyridine, is their acid-catalyzed hydrolysis.

Identification and Characterization of Reaction Intermediates

The acid-catalyzed hydrolysis of vinyl ethers proceeds through a well-established mechanism involving key intermediates. researchgate.net

Protonation of the Vinyl Group: The reaction is initiated by the protonation of the β-carbon of the vinyl group by a hydronium ion (H₃O⁺) or other acid catalyst. researchgate.netrsc.orgrsc.org This step is typically the rate-determining step of the reaction. researchgate.netrsc.orgrsc.org This generates a resonance-stabilized carbocation intermediate, also known as an alkoxycarbonium ion. The positive charge is delocalized between the α-carbon and the ether oxygen.

Hydration: A water molecule then acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal.

Deprotonation and Decomposition: The protonated hemiacetal is then deprotonated by a water molecule to form a neutral hemiacetal intermediate. researchgate.net This hemiacetal is unstable and rapidly decomposes to yield an alcohol (in this case, 4-hydroxypyridine/4-pyridone) and an aldehyde (acetaldehyde).

The existence of the carbocation and hemiacetal intermediates is supported by a wealth of kinetic and isotopic labeling studies on various vinyl ethers. researchgate.netcdnsciencepub.com

Determination of Rate-Determining Steps and Rate Laws

For the acid-catalyzed hydrolysis of vinyl ethers, the rate-determining step is the initial proton transfer to the β-carbon of the double bond. researchgate.netrsc.orgalfa-chemistry.com This has been confirmed through numerous kinetic studies.

The reaction exhibits general acid catalysis, meaning that any Brønsted acid present in the solution can catalyze the reaction, not just the hydronium ion. rsc.orgscispace.com The rate of the reaction is first-order with respect to the vinyl ether and first-order with respect to the acid catalyst. rsc.orgrsc.org

The rate law can be expressed as: Rate = k[vinyl ether][H⁺]

Where k is the second-order rate constant.

Studies on various substituted vinyl ethers have shown that electron-donating groups on the vinyl ether increase the rate of hydrolysis by stabilizing the carbocation intermediate, while electron-withdrawing groups decrease the rate. researchgate.net

Table of Relative Hydrolysis Rates for Substituted Vinyl Ethers:

| Substituent on Vinyl Ether | Relative Rate of Hydrolysis |

| Electron-donating group (e.g., alkyl) | Faster |

| No substituent | Baseline |

| Electron-withdrawing group (e.g., halogen) | Slower |

Application of Isotopic Labeling Techniques for Mechanistic Insights

Isotopic labeling studies have provided definitive evidence for the mechanism of vinyl ether hydrolysis.

Deuterium (B1214612) Solvent Isotope Effects: When the hydrolysis is carried out in deuterium oxide (D₂O) instead of water (H₂O), a significant kinetic isotope effect (kH/kD) is observed. Values are typically in the range of 2.5-3.5, which is characteristic of a rate-determining proton transfer step. cdnsciencepub.comrsc.org

Deuterium Labeling in the Product: If the hydrolysis is performed in D₂O, only one deuterium atom is incorporated into the methyl group of the resulting acetaldehyde. rsc.orgrsc.org This confirms that the protonation occurs at the terminal carbon of the vinyl group.

Oxygen-18 (¹⁸O) Labeling: When the hydrolysis is conducted in ¹⁸O-labeled water (H₂¹⁸O), the ¹⁸O isotope is incorporated into the resulting alcohol (4-hydroxypyridine), and not into the acetaldehyde. cdnsciencepub.com This demonstrates that the ether linkage is cleaved and that the new hydroxyl group on the pyridine ring comes from the solvent. In some enzymatic or photo-initiated oxidations of vinyl ethers, it has been shown that molecular oxygen (O₂) can be incorporated. nih.gov

These isotopic labeling experiments collectively provide strong support for the proposed mechanism involving rate-determining protonation, followed by hydration and decomposition of a hemiacetal intermediate.

Theoretical Analysis of Reaction Transition States and Pathways for 4-Ethenoxypyridine

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the theoretical and computational analysis of the reaction mechanisms, transition states, and pathways specifically for the chemical compound 4-Ethenoxypyridine .

While extensive research exists on the general principles of computational chemistry, transition state theory, and the analysis of reaction pathways for a wide array of organic molecules, specific studies focusing on 4-Ethenoxypyridine are not presently available in the public domain. General methodologies that could be applied to study this compound include:

Density Functional Theory (DFT) Calculations: This method is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It would be instrumental in mapping the potential energy surface of reactions involving 4-Ethenoxypyridine, allowing for the identification of reactants, products, intermediates, and transition states.

Ab Initio Molecular Dynamics: These simulations could provide insights into the dynamic evolution of a reaction, showing how the molecule traverses the potential energy surface from reactants to products through the transition state.

Nudged Elastic Band (NEB) Method: This technique is often employed to find the minimum energy path between known reactants and products, thereby elucidating the transition state that connects them.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, IRC calculations can confirm that it indeed connects the intended reactants and products on the potential energy surface.

Although these powerful computational tools are well-established for mechanistic studies, their specific application to the reactivity of 4-Ethenoxypyridine has not been documented in the reviewed literature. Research on structurally related compounds, such as other pyridyl vinyl ethers or 4-alkoxypyridines, has primarily focused on their synthesis and bulk properties rather than detailed theoretical analyses of their reaction mechanisms.

Consequently, without dedicated computational studies on 4-Ethenoxypyridine, it is not possible to provide detailed research findings or data tables concerning its reaction transition states and pathways as requested. The scientific community has yet to publish investigations into this specific area.

Based on a thorough review of available scientific literature, the requested article on the "Advanced Applications of 4-Ethenoxypyridine in Chemical Sciences" cannot be generated as specified. The search for research findings pertaining to the specific subsections of your outline—catalysis, organometallic chemistry, polymerization, and materials science applications of 4-Ethenoxypyridine (also known as 4-vinyloxypyridine)—did not yield sufficient information to create a thorough and scientifically accurate article.

The existing body of research extensively covers a related but structurally different compound, 4-vinylpyridine (B31050) (4VP) . This isomer, where the vinyl group is directly attached to the pyridine ring, has been widely studied for polymerization and in the development of functional materials and catalysts. pslc.wsursinus.edunih.govresearchgate.netnih.gov However, for 4-ethenoxypyridine, where an oxygen atom links the vinyl group to the pyridine ring, there is a notable absence of published work regarding its use in the advanced applications you have outlined.

While a method for the synthesis of vinyloxy pyridines has been described, which involves a multi-step process to achieve the desired O-vinylation over the more common N-vinylation, this does not extend to the applications required for the article. researchgate.net Specifically, no retrievable studies were found detailing:

The design, synthesis, or use of 4-ethenoxypyridine-based ligands in organometallic chemistry.

The exploration of 4-ethenoxypyridine derivatives in homogeneous or heterogeneous catalytic systems.

The polymerization of 4-ethenoxypyridine or the synthesis of polymers derived from it.

The development of functional materials based on 4-ethenoxypyridine for advanced applications.

Due to the strict adherence to the provided outline and the focus solely on "4-Ethenoxypyridine," it is not possible to generate the requested content without resorting to speculation or incorrectly applying data from its isomer, 4-vinylpyridine. Therefore, in the interest of scientific accuracy, the article cannot be written at this time.

Advanced Applications of 4 Ethenoxypyridine in Chemical Sciences

Innovations in Materials Science

Integration into Supramolecular Architectures and Frameworks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. rsc.orgorganic-chemistry.org These interactions are reversible and directional, allowing for the "bottom-up" construction of complex and functional materials. numberanalytics.commdpi.com

The structure of 4-ethenoxypyridine makes it a promising, albeit underexplored, candidate for building supramolecular frameworks. The nitrogen atom of the pyridine (B92270) ring can coordinate with metal ions to form coordination polymers or networks. slideshare.netiupac.org Depending on the metal's coordination geometry, these assemblies can extend in one, two, or three dimensions, creating materials with potential applications in gas storage, catalysis, and sensing. rsc.orgnih.gov Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, guiding the assembly of organic molecules into specific architectures. ias.ac.in

While extensive research exists on the use of similar building blocks like bipyridines and pyridinedicarboxylates in supramolecular chemistry, specific examples detailing the integration of 4-ethenoxypyridine into such frameworks are not prominent in the current literature. ias.ac.innih.gov Its potential lies in the ability to create multifunctional frameworks where the pyridine moiety provides the structural backbone through coordination or hydrogen bonding, while the vinyl ether group remains available for post-assembly modification, such as polymerization to enhance structural integrity.

Table 1: Potential Non-Covalent Interactions of 4-Ethenoxypyridine in Supramolecular Assembly

| Interacting Site | Type of Interaction | Potential Partner Molecule/Ion | Resulting Structure |

| Pyridine Nitrogen | Metal Coordination | Transition Metal Ions (e.g., Zn(II), Cu(II)) | Coordination Polymer / Metal-Organic Framework |

| Pyridine Nitrogen | Hydrogen Bonding | Hydrogen Bond Donors (e.g., Carboxylic Acids, Amides) | Hydrogen-Bonded Network |

| Aromatic Ring | π-π Stacking | Other Aromatic Systems (e.g., Porphyrins) | Stacked Supramolecular Array |

Design of Advanced Encapsulation Systems (e.g., Metal-Organic Cages for Molecule Delivery)

Advanced encapsulation systems are designed to isolate and transport guest molecules, with applications ranging from drug delivery to catalysis. wikipedia.orgwikipedia.org Metal-Organic Cages (MOCs) are a class of these systems, forming discrete, hollow, nanoscale structures through the self-assembly of organic ligands and metal ions. nih.govresearchgate.net The size, shape, and chemical nature of the cage's cavity can be tuned by carefully selecting the ligand and metal components. escholarship.orgrsc.org

4-Ethenoxypyridine possesses the necessary functionality to act as a ligand in the formation of MOCs. The pyridine nitrogen can serve as a coordination site, binding to a metal center. By using this molecule in conjunction with other multi-topic ligands, it is theoretically possible to construct cage-like structures. The vinyl ether group would offer a reactive handle on the exterior of the cage, allowing for post-assembly functionalization. This could be used to attach targeting moieties for drug delivery or to polymerize the cages into a larger, more robust material.

Despite this potential, the scientific literature currently lacks specific examples of MOCs constructed using 4-ethenoxypyridine as a primary ligand. Research in this area has more commonly utilized ligands like terpyridine or functionalized bipyridines to create complex, cage-like assemblies. nih.govgoogle.com The development of MOCs from simpler, monofunctional pyridine ligands like 4-ethenoxypyridine remains a prospective area for future research.

Utility as a Versatile Building Block in Complex Organic Synthesis

A building block in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. rsc.orgresearchgate.net The utility of a building block is determined by its unique functionalities and the efficiency with which it can be used in chemical reactions.

4-Ethenoxypyridine presents itself as a specialized building block for introducing a vinyloxy-substituted pyridine motif. However, its synthesis is not trivial. Direct vinylation of 4-hydroxypyridine (B47283) using copper catalysis, a common method for forming vinyl ethers, problematically results in exclusive N-vinylation rather than the desired O-vinylation. researchgate.netscispace.com

To overcome this, researchers have developed a three-step synthetic sequence to produce 4-vinyloxypyridine (4-ethenoxypyridine). researchgate.netscispace.comyoutube.com This method highlights the compound's role as a value-added building block that requires dedicated synthetic effort to access.

Table 2: Acetylene-Free Synthesis of 4-Ethenoxypyridine

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | Copper-Catalyzed C-O Cross-Coupling | 4-Bromopyridine (B75155), Ethylene Glycol, Copper Catalyst | 2-(Pyridin-4-yloxy)ethanol |

| 2 | Chlorination | Thionyl Chloride or similar chlorinating agent | 4-(2-Chloroethoxy)pyridine |

| 3 | Dehydrohalogenation | Strong Base (e.g., Potassium tert-butoxide) | 4-Ethenoxypyridine |

This synthetic route makes 4-ethenoxypyridine available for more complex syntheses where its unique electronic and steric properties are required. researchgate.netscispace.com The vinyl ether moiety is a versatile functional group; it can participate in cycloadditions, serve as a precursor to carbonyl compounds through hydrolysis, or undergo polymerization. The presence of the pyridine ring offers a site for quaternization, metal coordination, or directing-group chemistry, making 4-ethenoxypyridine a building block with significant potential for constructing elaborate molecules in medicinal and materials chemistry. organic-chemistry.org

Spectroscopic Data for 4-Ethenoxypyridine Not Available in Publicly Accessible Databases

A thorough search of publicly available scientific databases and chemical literature has revealed a lack of specific experimental spectroscopic data for the compound 4-Ethenoxypyridine (also known as 4-vinyloxypyridine), with CAS number 10603-51-7. Consequently, the generation of a detailed article focusing on its spectroscopic characterization and analytical methodologies, as requested, cannot be completed at this time.

The requested article outline necessitated in-depth information and data tables for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) NMR data for analyzing the chemical environment of protons.

Carbon-13 (¹³C) NMR data for elucidating the carbon skeleton.

Two-Dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC) for determining connectivity.

Infrared (IR) and Raman Spectroscopy:

Specific vibrational mode assignments for functional group identification.

Data related to conformational analysis and intermolecular interaction studies.

Despite extensive searches for synthesis, characterization, and spectroscopic studies of 4-Ethenoxypyridine, no specific peer-reviewed articles, spectral database entries, or supplementary materials containing the required experimental data (such as chemical shifts, coupling constants, vibrational frequencies) were found. The information available is for structurally related but distinct compounds, which cannot be used to accurately describe 4-Ethenoxypyridine itself.

Without access to primary research data, any attempt to generate the requested content would rely on theoretical predictions or extrapolation from dissimilar molecules, which would not meet the required standards of scientific accuracy and would constitute speculation. Therefore, the article cannot be written in adherence to the provided instructions, which strictly require a focus solely on detailed, factual findings for 4-Ethenoxypyridine.

Spectroscopic Characterization and Analytical Methodologies for 4 Ethenoxypyridine

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, which can be used to confirm its elemental composition. For 4-ethenylpyridine, the molecular formula is C₇H₇N. The theoretical monoisotopic mass of the neutral molecule is 105.057849 Da. nih.gov

In electrospray ionization (ESI), a soft ionization technique, 4-ethenylpyridine is typically observed as the protonated molecule, [M+H]⁺. The experimentally determined accurate mass for this ion is 106.0651257 Da, which is consistent with the molecular formula C₇H₈N⁺. nih.gov This close correlation between the experimental and theoretical mass confirms the elemental composition of the molecule with a high degree of confidence.

Table 1: Accurate Mass Data for 4-Ethenylpyridine

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Experimentally Determined Mass (Da) |

|---|---|---|---|

| [M]⁺ | C₇H₇N⁺ | 105.057849 | - |

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. The mass spectrum of 4-ethenylpyridine shows a prominent molecular ion peak ([M]⁺) at an m/z of 105, which is also the base peak, indicating the relative stability of the molecular ion. nist.gov

The key fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the molecular ion. A significant fragment is observed at m/z 104, corresponding to the loss of a hydrogen atom ([M-H]⁺). Another important fragment appears at m/z 78, which results from the loss of a neutral molecule of acetylene (B1199291) (C₂H₂) from the molecular ion. This is a common fragmentation pathway for vinyl-substituted aromatic compounds. Further fragmentation of the ion at m/z 78 can lead to the formation of other smaller ions observed in the spectrum.

Table 2: Major Mass Spectral Fragments of 4-Ethenylpyridine (EI)

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 105 | [C₇H₇N]⁺ (Molecular Ion) | - |

| 104 | [C₇H₆N]⁺ | H |

| 78 | [C₅H₄N]⁺ | C₂H₂ |

| 52 | [C₄H₄]⁺ or [C₃H₂N]⁺ | Varies |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.

The UV-Vis spectrum of 4-ethenylpyridine is characterized by electronic transitions within the molecule's chromophore. The chromophore in this case is the entire molecule, as the vinyl group is conjugated with the pyridine (B92270) ring. This extended π-system allows for π → π* electronic transitions. In an alcohol solvent, 4-ethenylpyridine exhibits a maximum absorption wavelength (λmax) at 242.5 nm. nih.gov This absorption is attributed to the π → π* transition within the conjugated system of the pyridine ring and the vinyl group. The intensity of this absorption is significant, with a reported log ε (logarithm of the molar absorptivity) of 4.12, indicating a high probability for this electronic transition. nih.gov

Table 3: UV-Vis Absorption Data for 4-Ethenylpyridine

| Solvent | λmax (nm) | log ε | Type of Transition |

|---|

UV-Vis spectroscopy is a widely used technique for the quantitative analysis of substances in solution. The relationship between absorbance and concentration is described by the Beer-Lambert Law:

A = εbc

where:

A is the absorbance (unitless)

ε is the molar absorptivity (in L mol⁻¹ cm⁻¹)

b is the path length of the cuvette (typically 1 cm)

c is the concentration of the analyte (in mol L⁻¹)

For 4-ethenylpyridine, with a known molar absorptivity at its λmax of 242.5 nm, its concentration in a solution can be determined by measuring the absorbance at this wavelength. nih.gov A calibration curve, a plot of absorbance versus a series of known concentrations, can be prepared to ensure linearity and to accurately determine the concentration of an unknown sample. This method is valuable for quality control and reaction monitoring where 4-ethenylpyridine is a component.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Elucidation

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid. In single-crystal XRD, a well-ordered single crystal is irradiated with X-rays, and the resulting diffraction pattern is used to solve the crystal structure, providing precise bond lengths, bond angles, and intermolecular interactions. Powder XRD is used for the analysis of polycrystalline materials and provides information on the crystal system, lattice parameters, and phase purity.

There is no readily available single-crystal or powder X-ray diffraction data in the scientific literature for the monomeric form of 4-ethenylpyridine. This is likely because 4-ethenylpyridine is a liquid at room temperature, which makes single-crystal growth and analysis challenging. nih.gov While XRD studies have been conducted on poly(4-vinylpyridine) and its derivatives, these are outside the scope of the analysis of the pure chemical compound. researchgate.net

Advanced Spectroscopic Techniques for Specialized Investigations

While standard spectroscopic methods provide fundamental structural confirmation of 4-Ethenoxypyridine, advanced techniques can offer deeper insights into its subtle structural features, electronic properties, and potential intermolecular interactions. These specialized investigations are crucial for a comprehensive understanding of the molecule's behavior in various environments.

One of the primary advanced methods is two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy . Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules. For 4-Ethenoxypyridine, these techniques would definitively link the protons and carbons within the pyridine ring and the ethenoxy group.

COSY would reveal the coupling between adjacent protons, for instance, confirming the connectivity between the α and β protons on the pyridine ring.

HSQC would correlate each proton with its directly attached carbon atom, for example, linking the olefinic protons of the ethenoxy group to their respective carbons.

HMBC provides information about longer-range couplings (typically over 2-3 bonds). This would be particularly useful in confirming the connection between the oxygen of the ethenoxy group and the C4 carbon of the pyridine ring by observing a correlation between the olefinic protons and C4.

The following table outlines the expected correlations from 2D NMR experiments for 4-Ethenoxypyridine:

| Technique | Correlated Nuclei | Expected Key Correlations for 4-Ethenoxypyridine |

|---|---|---|

| COSY (¹H-¹H) | Protons coupled to each other | - Hα ↔ Hβ (Pyridine ring)

|

| HSQC (¹H-¹³C) | Protons and their directly attached carbons | - Hα ↔ Cα

|

| HMBC (¹H-¹³C) | Protons and carbons separated by 2-3 bonds | - Hα ↔ Cγ, Cβ

|

Solid-State NMR (ssNMR) spectroscopy is another advanced technique that could provide valuable information, particularly regarding the molecule's structure and dynamics in the solid phase. Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, which are dependent on the orientation of the molecule with respect to the external magnetic field. For 4-Ethenoxypyridine, ¹³C and ¹⁵N ssNMR could reveal details about its crystalline packing, polymorphism, and the local electronic environment of the nitrogen atom, which is often challenging to study in detail by other methods. researchgate.netacs.orgresearchgate.net

Tandem Mass Spectrometry (MS/MS) offers a more detailed understanding of the fragmentation pathways of 4-Ethenoxypyridine upon ionization. In a tandem MS experiment, a specific ion (e.g., the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This technique would allow for the definitive characterization of the fragmentation patterns, providing greater confidence in the structural elucidation. For instance, it could be used to differentiate between the loss of the entire ethenoxy group versus fragmentation within the vinyl moiety. The fragmentation of pyridine derivatives has been a subject of detailed mass spectrometric studies, providing a basis for interpreting the spectra of related compounds. nih.gov

The following table summarizes the potential applications of these advanced spectroscopic techniques for the specialized investigation of 4-Ethenoxypyridine:

| Advanced Technique | Type of Information Provided | Specific Application to 4-Ethenoxypyridine |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity and structural elucidation | Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the ether linkage to the pyridine ring. |

| Solid-State NMR (ssNMR) | Structure, dynamics, and packing in the solid state | Investigation of crystalline forms, molecular motion in the solid phase, and the local environment of the pyridine nitrogen. |

| Tandem Mass Spectrometry (MS/MS) | Detailed fragmentation pathways and structural confirmation | Elucidation of the precise fragmentation mechanism upon ionization, aiding in unequivocal structure confirmation. |

These advanced methodologies, when applied to 4-Ethenoxypyridine, would provide a more complete and nuanced understanding of its chemical properties beyond what is achievable with standard spectroscopic techniques alone.

Computational and Theoretical Studies of 4 Ethenoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods solve the Schrödinger equation for a given system, providing insights into its stability, reactivity, and spectroscopic characteristics.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics focuses on electron-level descriptions, molecular mechanics and dynamics offer insights into the conformational behavior and macroscopic properties of molecules over time.

Conformational Analysis and Energy LandscapesConformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies.organicchemistrytutor.comFor a flexible molecule like 4-ethenoxypyridine, which has a rotatable ethenoxy group, this analysis would reveal the preferred spatial orientations and the energy barriers between them. This is typically done by scanning the potential energy surface.auremn.org.brNo conformational analysis studies for 4-ethenoxypyridine have been reported in the scientific literature.

Data Tables

Due to the absence of research data, no data tables can be generated for the computational and theoretical properties of 4-Ethenoxypyridine.

There is a clear gap in the scientific literature regarding the computational and theoretical characterization of 4-Ethenoxypyridine. The application of the computational methods outlined above would be a valuable endeavor for future research, providing fundamental insights into the structure, properties, and potential applications of this compound.

Reaction Dynamics and Transition State Modeling

The study of reaction dynamics provides a molecular-level understanding of how chemical reactions occur, tracking the motion of atoms as reactants transform into products. fiveable.me A central concept in this field is the Potential Energy Surface (PES) , a multidimensional map that represents the potential energy of a system as a function of its atomic coordinates. fiveable.me Key features on the PES are stationary points, including energy minima (reactants and products) and first-order saddle points, which correspond to the transition state . github.io

Transition State Theory (TST) offers a framework for calculating the rate of elementary chemical reactions based on the properties of this fleeting, high-energy transition state structure. fiveable.mefossee.in The probability of a reaction occurring is largely determined by the energy barrier, or activation energy, that must be overcome to reach this point of no return. mit.edu

Computational methods, particularly Density Functional Theory (DFT), are essential tools for modeling these processes. fiveable.melibretexts.org For a molecule like 4-Ethenoxypyridine, these techniques can be applied to various potential reactions, such as its synthesis, electrophilic addition to the vinyl group, or its use as a monomer in polymerization.

Consider the hypothetical acid-catalyzed hydrolysis of the vinyl ether moiety of 4-Ethenoxypyridine. Computational modeling could elucidate the multi-step mechanism, which would likely involve the protonation of the vinyl group to form a carbocation intermediate, followed by the nucleophilic attack of water. For each step, DFT calculations can identify the transition state structure and calculate its energy relative to the reactants. This allows for the determination of the activation energy (ΔE‡), which is the key parameter governing the reaction rate. Methods like Nudged Elastic Band (NEB) can be used to find the minimum energy pathway between reactants and products, providing a guess for the transition state geometry. fossee.inlibretexts.org

Table 1: Hypothetical Calculated Parameters for the Rate-Determining Step of 4-Ethenoxypyridine Hydrolysis

This interactive table illustrates the type of data generated from transition state modeling for a proposed reaction step. The imaginary frequency is a key indicator of a true transition state, representing the vibrational mode along the reaction coordinate. libretexts.org

| Parameter | Value | Unit | Description |

| Activation Energy (ΔE‡) | 18.5 | kcal/mol | The energy barrier for the reaction to proceed. |

| Gibbs Free Energy of Activation (ΔG‡) | 25.2 | kcal/mol | The free energy barrier, including entropic effects. |

| Imaginary Frequency | -350 | cm⁻¹ | Characterizes the saddle point on the PES. |

| Key Bond Distance (C-O) | 1.85 | Å | The distance of the breaking ether bond in the transition state. |

Intermolecular Interactions and Solvation Effects

The chemical behavior of 4-Ethenoxypyridine in a condensed phase is heavily influenced by non-covalent intermolecular interactions with surrounding molecules, particularly solvent molecules. researchgate.net These interactions, which include hydrogen bonding, dipole-dipole forces, and van der Waals forces, dictate properties such as solubility and reactivity. frontiersin.org Solvation, the process of solute molecules being stabilized by solvent molecules, can dramatically alter reaction rates and outcomes by modifying the free energies of reactants, intermediates, and transition states. researchgate.netfrontiersin.org

The structure of 4-Ethenoxypyridine suggests a nuanced interaction with different solvents.

Pyridine (B92270) Ring: The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor in protic solvents (e.g., water, ethanol). The aromatic ring itself is capable of π-π stacking and other van der Waals interactions.

Ethenoxy Group: The ether oxygen also possesses lone pairs, allowing it to act as a hydrogen bond acceptor. The vinyl group is largely nonpolar.

Table 2: Predicted Solvation Characteristics of 4-Ethenoxypyridine in Various Solvents

This interactive table outlines the expected primary intermolecular forces and relative solvation strength for 4-Ethenoxypyridine based on general principles of solvent-solute interactions.

| Solvent | Solvent Type | Dominant Intermolecular Force with 4-Ethenoxypyridine | Expected Relative Solvation |

| Water | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High |

| Ethanol | Polar Protic | Hydrogen Bonding, Dipole-Dipole | High |

| Acetone | Polar Aprotic | Dipole-Dipole | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Dipole-Dipole | Moderate-High |

| Hexane | Nonpolar | London Dispersion Forces | Low |

| Toluene | Nonpolar (Aromatic) | London Dispersion Forces, potential π-π stacking | Low-Moderate |

Materials Informatics and Machine Learning in 4-Ethenoxypyridine Research

Materials Informatics (MI) is an emerging field that merges materials science with data science, machine learning (ML), and artificial intelligence (AI) to accelerate the discovery and design of new materials. materials.zonematerials.zone This data-driven approach leverages large datasets from experiments and computational simulations to build predictive models, moving beyond traditional, time-consuming trial-and-error methods. materials.zoneaip.org

For a compound like 4-Ethenoxypyridine, which could serve as a monomer for novel polymers or a building block for functional organic materials, MI offers a powerful paradigm for research. The potential chemical space of materials derived from 4-Ethenoxypyridine is vast. By systematically modifying its structure (e.g., adding substituents to the pyridine ring), a large virtual library of derivative compounds can be generated. High-throughput computational chemistry could then calculate key properties for these derivatives, creating the large, structured datasets necessary for ML applications. lumi-supercomputer.eu

Data-Driven Approaches for Property Prediction and Compound Screening

A primary application of machine learning in materials research is the development of quantitative structure-property relationship (QSPR) models. rsc.org These models learn the complex, non-linear correlations between a molecule's structure (represented by numerical "descriptors") and its physical, chemical, or biological properties. oup.com Once trained on a dataset of known compounds, an ML model can rapidly predict properties for new, untested molecules, enabling efficient virtual screening of large chemical libraries. oup.comresearchgate.net

In the context of 4-Ethenoxypyridine, a researcher might be interested in designing a polymer with a specific glass transition temperature (Tg) or refractive index.

Data Generation: A dataset would be created containing various substituted 4-Ethenoxypyridine monomers and their corresponding, experimentally measured or computationally calculated, polymer properties.

Descriptor Calculation: For each monomer, a set of molecular descriptors would be calculated. These can range from simple properties like molecular weight and logP to complex topological indices or quantum chemical parameters derived from DFT calculations, such as HOMO/LUMO energies. researchgate.neteurjchem.com

Model Training: An ML algorithm, such as a gradient boosting decision tree or a neural network, would be trained to find a mathematical relationship between the descriptors (input) and the target property (output). rsc.orgnih.gov

Prediction and Screening: The trained model could then predict the properties of thousands of hypothetical 4-Ethenoxypyridine derivatives, prioritizing the most promising candidates for synthesis and experimental validation. nextmol.com

Table 3: Illustrative Data for a QSPR Model of Polymers Derived from Substituted 4-Ethenoxypyridine

This interactive table provides a hypothetical example of the data used to train an ML model for predicting polymer properties.

| Monomer Derivative (Substituent at C2) | Monomer MW ( g/mol ) | Monomer logP | Polymer Tg (°C) (Target Property) |

| 4-Ethenoxy-2-methylpyridine | 135.18 | 1.85 | 125 |

| 4-Ethenoxy-2-chloropyridine | 155.59 | 2.10 | 140 |

| 4-Ethenoxy-2-methoxypyridine | 151.18 | 1.50 | 115 |

| 4-Ethenoxy-2-cyanopyridine | 146.16 | 1.35 | 155 |

Accelerated Design and Discovery of 4-Ethenoxypyridine-Derived Materials

Beyond property prediction, machine learning enables the "inverse design" of materials. acs.org Instead of predicting the properties of a given structure, inverse design starts with a desired set of properties and uses computational methods to identify the chemical structure(s) that will exhibit them. acs.orgresearchgate.net This approach has the potential to revolutionize materials discovery by navigating the vast chemical space more intelligently. lumi-supercomputer.euresearchgate.net

For materials based on 4-Ethenoxypyridine, this workflow could be used to discover novel functional polymers or organic electronic materials.

Define Target Properties: A researcher would specify a set of desired characteristics, for example, a high dielectric constant, specific light absorption wavelength, and thermal stability above a certain temperature.

Generative Modeling: A generative ML model, such as a variational autoencoder (VAE), trained on a vast library of chemical structures, can propose new, valid molecular structures within the chemical space of 4-Ethenoxypyridine derivatives. nih.gov

Iterative Optimization: The generative model is coupled with a predictive QSPR model. An optimization algorithm explores the "latent space" of the generative model, searching for candidate structures that the predictive model identifies as having the target properties. nih.gov

Candidate Prioritization: This process yields a small list of the most promising, novel candidate molecules that have a high probability of meeting the design criteria.

Experimental Validation: These prioritized candidates are then synthesized and tested, drastically reducing the time and resources compared to traditional discovery cycles. acs.org

This combination of generative and predictive models allows for an unprecedented acceleration in finding new materials, transforming a process that could take years into one that might be accomplished in weeks or months. mit.edu

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Automation in 4-Ethenoxypyridine Synthesis and Discovery

Key Developments:

Automated Synthesis Platforms: Robotic systems, such as the "RoboChem" developed at the University of Amsterdam, can perform and optimize chemical reactions with high speed and precision, significantly accelerating the discovery of new molecules. uva.nl These platforms can work around the clock, carrying out numerous experiments to refine the synthesis of compounds like 4-ethenoxypyridine derivatives. uva.nl

Machine Learning for Optimization: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, thereby reducing the need for extensive trial-and-error experimentation. mdpi.comijnc.ir This approach can identify the most efficient catalysts, solvents, and temperature conditions for synthesizing 4-ethenoxypyridine, saving time and resources. researchgate.netethz.ch For instance, AI can be used to predict the physicochemical properties and bioactivity profiles of novel pyridine (B92270) derivatives before they are even synthesized. auctoresonline.org

De Novo Drug Design: Generative AI models are being employed to design entirely new molecules with specific therapeutic properties. nih.gov This could lead to the creation of novel 4-ethenoxypyridine-based compounds with enhanced efficacy for various applications.

Exploration of Novel Catalytic Transformations Mediated by 4-Ethenoxypyridine Derivatives

While 4-ethenoxypyridine itself is not a primary catalyst, its derivatives hold significant promise in mediating a variety of novel catalytic transformations. The pyridine core, with its unique electronic properties, can be functionalized to create ligands for metal catalysts or to act as organocatalysts.

Areas of Investigation:

Metal Complex Catalysis: Pyridine derivatives are widely used as ligands in organometallic chemistry. nih.gov By modifying the substituents on the 4-ethenoxypyridine scaffold, it is possible to fine-tune the steric and electronic properties of the resulting metal complexes, thereby enhancing their catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and oxidation. rsc.orgresearchgate.netnih.gov

Organocatalysis: Certain pyridine derivatives can function as metal-free organocatalysts, which is a key area of green chemistry. tandfonline.com Research into the catalytic potential of 4-ethenoxypyridine derivatives could lead to the development of more environmentally friendly synthetic methods.

Photoredox Catalysis: The introduction of specific functional groups onto the pyridine ring can impart photoredox activity, enabling the catalysis of reactions using visible light as an energy source. mdpi.com This approach offers a sustainable alternative to traditional, energy-intensive reaction conditions.

The table below summarizes the catalytic activity of various pyridine-related compounds in different reactions, highlighting the potential for developing novel catalytic systems based on 4-ethenoxypyridine.

| Catalyst System | Reaction | Key Findings |

| PtAu alloy nanoparticles | Hydrogenation of 4-nitrophenol (B140041) | A strong synergistic effect between Au and Pt significantly enhanced catalytic activity compared to the individual metals. rsc.org |

| Fe3O4@COF supported noble metal nanoparticles | Reduction of 4-nitrophenol and methylene (B1212753) blue | The core-shell structure provided high catalytic activity, stability, and convenient magnetic separability. researchgate.net |

| Copper(II) complexes with 2-benzylaminoethanol | Aerobic oxidation of o-aminophenol | Tetranuclear species in solution exhibited considerably higher activity than species of lower nuclearity. rsc.org |

| Zn(II) hydrazone complexes | Ketone-amine-alkyne (KA2) coupling reaction | The complex with a smaller frontier orbital gap showed higher chemical reactivity and catalytic activity. mdpi.com |

Advancements in Spectroscopic and Imaging Techniques for Real-Time Chemical Process Monitoring

Real-time monitoring of chemical reactions is crucial for optimizing reaction conditions, ensuring product quality, and enhancing safety. Advancements in spectroscopic and imaging techniques are providing unprecedented insights into the dynamic processes involved in the synthesis of 4-ethenoxypyridine.

Emerging Techniques:

In-situ Spectroscopy: Techniques like NMR, FTIR, and UV-Vis spectroscopy can be used to monitor the progress of a reaction in real-time, providing valuable data on reaction kinetics, intermediate formation, and product yield. benthamdirect.combeilstein-journals.org For example, automated NMR spectrometers are integrated into synthesis robots to provide real-time feedback for AI-driven optimization. uva.nl

Fluorescence Imaging: The development of fluorescent probes allows for the visualization of specific molecules and processes within a reaction mixture or even inside living cells. nih.govnih.gov This can be particularly useful for studying the mechanism of reactions involving 4-ethenoxypyridine derivatives.

X-ray Imaging: Synchrotron-based phase-contrast X-ray imaging enables the real-time visualization of the internal structures and dynamics of materials, which could be applied to study heterogeneous catalytic reactions involving 4-ethenoxypyridine derivatives. nih.gov

These advanced analytical methods provide a wealth of data that can be used to develop a deeper understanding of the chemical processes involved in 4-ethenoxypyridine synthesis and to optimize these processes for greater efficiency and sustainability.

Development of Sustainable and Environmentally Benign Chemical Processes for 4-Ethenoxypyridine Production

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. epa.govinstituteofsustainabilitystudies.comfatfinger.io This paradigm shift is highly relevant to the production of 4-ethenoxypyridine and its derivatives.

Green Chemistry Strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or bio-based solvents, can significantly reduce the environmental impact of a chemical process. nih.govacs.org

Catalysis: The use of catalysts, rather than stoichiometric reagents, minimizes waste and often allows for reactions to be carried out under milder conditions. acs.orgorganic-chemistry.orgbeilstein-journals.org

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of 4-ethenoxypyridine can reduce reliance on fossil fuels. epa.gov

The following table outlines several environmentally benign methods for the synthesis of pyridine derivatives, which could be adapted for the production of 4-ethenoxypyridine.

| Synthesis Method | Key Features |

| Base-promoted amination of polyhalogenated pyridines | Uses water as a solvent and avoids the use of precious metal catalysts. nih.govacs.org |

| Base-catalyzed one-pot three-component reaction | A metal-free, environmentally benign, and inexpensive method for producing highly decorated pyridine derivatives. organic-chemistry.org |

| Diethylamine catalyzed one-pot synthesis of pyridine-3,5-dicarbonitriles | An energy-efficient protocol that operates at ambient temperature and avoids conventional work-up and purification. tandfonline.com |

| HPW-catalyzed three-component reaction | A convenient and environmentally benign methodology using a cheap, non-toxic catalyst with low catalyst loading. beilstein-journals.org |

By embracing these green chemistry principles, the chemical industry can move towards more sustainable and responsible methods for producing valuable compounds like 4-ethenoxypyridine. ijnc.irinstituteofsustainabilitystudies.comfatfinger.io

Interdisciplinary Approaches for Expanding the Fundamental Chemical Understanding and Utility of 4-Ethenoxypyridine

The future of 4-ethenoxypyridine research lies in fostering collaboration across different scientific disciplines. arc.gov.auugent.bekyoto-u.ac.jpkyoto-u.ac.jp By combining expertise from fields such as chemistry, biology, materials science, and computer science, researchers can gain a more comprehensive understanding of this compound and unlock new applications.

Potential Interdisciplinary Collaborations:

Chemistry and Biology: Investigating the biological activity of novel 4-ethenoxypyridine derivatives for potential pharmaceutical applications. mdpi.comnih.gov

Chemistry and Materials Science: Developing new materials, such as polymers or functional coatings, that incorporate the 4-ethenoxypyridine moiety for specific optical, electronic, or catalytic properties. beilstein-journals.org

Chemistry and Computer Science: Utilizing computational modeling and machine learning to predict the properties of new 4-ethenoxypyridine derivatives and to design more efficient synthetic routes. auctoresonline.orgmdpi.comontosight.ai

Such interdisciplinary efforts will be crucial for translating fundamental chemical knowledge into practical applications that can address pressing societal needs. The establishment of dedicated interdisciplinary research networks and programs will be essential to facilitate this collaboration and drive innovation in the field of 4-ethenoxypyridine chemistry. nih.gov

Q & A

Q. What are the optimal synthetic routes for 4-Ethenoxypyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis of 4-Ethenoxypyridine typically involves nucleophilic substitution or cross-coupling reactions. For example, ethoxy group introduction via Williamson ether synthesis using pyridine derivatives and ethylating agents under anhydrous conditions. Key variables include:

- Catalysts : Pd-based catalysts for cross-coupling (e.g., Suzuki-Miyaura) .

- Solvents : Polar aprotic solvents (e.g., DMF, THF) to enhance reactivity.

- Temperature : 80–120°C for efficient ether bond formation .

Yield optimization requires monitoring via HPLC or GC-MS, with purity assessed by -NMR (e.g., ethoxy proton resonance at δ 1.2–1.4 ppm for –OCHCH) .

Q. How can researchers characterize the structural and electronic properties of 4-Ethenoxypyridine?

- Methodological Answer :

- Spectroscopy :

- NMR : - and -NMR to confirm substituent positions (e.g., pyridine ring protons at δ 7.0–8.5 ppm) .

- IR : Stretching vibrations for C–O–C (1050–1150 cm) and aromatic C=C (1450–1600 cm).

- Computational Methods :

- DFT calculations (e.g., B3LYP/6-31G*) to predict electronic distribution and HOMO-LUMO gaps .

- X-ray Crystallography : For unambiguous confirmation of molecular geometry (if crystalline samples are obtainable) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or biological activity reports for 4-Ethenoxypyridine derivatives?

- Methodological Answer :

- Data Validation :

- Cross-validate NMR and mass spectrometry data with synthetic intermediates to rule out impurities .

- Replicate assays under standardized conditions (e.g., fixed pH, temperature) to assess bioactivity reproducibility .

- Meta-Analysis : Compare literature results using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

- Isotopic Labeling : Use - or -labeled analogs to trace metabolic pathways and confirm observed activity .

Q. How can researchers design experiments to probe the catalytic or pharmacological mechanisms of 4-Ethenoxypyridine?

- Methodological Answer :

- Mechanistic Studies :

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Docking Simulations : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) and validate via mutagenesis .

- In Situ Spectroscopy : Monitor reaction intermediates via time-resolved FTIR or Raman spectroscopy .

- Control Experiments : Include negative controls (e.g., pyridine without ethoxy substituents) to isolate substituent effects .

Q. What are the best practices for ensuring reproducibility in 4-Ethenoxypyridine-based studies?

- Methodological Answer :

- Protocol Standardization :

- Document solvent purity, catalyst lot numbers, and ambient conditions (humidity, O levels) .

- Use internal standards (e.g., anthracene for fluorescence assays) to normalize data .

- Data Sharing :

- Publish raw spectral data (e.g., NMR FID files) in repositories like PubChem or Zenodo .

- Provide detailed synthetic procedures in SI (e.g., step-by-step reaction workup) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.